molecular formula C28H22O2N2Cl2 B1168412 PHENOL, 2,2/'/'-[[1,2-BIS(4-CHLOROPHENYL)1,2-ETHANEDIYL]BIS(NITRILOMETHYLIDYNE)]BIS- R,S CAS No. 117903-61-4

PHENOL, 2,2/'/'-[[1,2-BIS(4-CHLOROPHENYL)1,2-ETHANEDIYL]BIS(NITRILOMETHYLIDYNE)]BIS- R,S

Cat. No.: B1168412
CAS No.: 117903-61-4
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Description

PHENOL, 2,2/‘/’-[[1,2-BIS(4-CHLOROPHENYL)1,2-ETHANEDIYL]BIS(NITRILOMETHYLIDYNE)]BIS- R,S: is a complex organic compound characterized by its phenolic structure and the presence of bis(nitrilomethylidyne) groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PHENOL, 2,2/‘/’-[[1,2-BIS(4-CHLOROPHENYL)1,2-ETHANEDIYL]BIS(NITRILOMETHYLIDYNE)]BIS- R,S typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chlorobenzaldehyde and 1,2-diaminoethane.

    Condensation Reaction: These starting materials undergo a condensation reaction to form the intermediate compound, 1,2-bis(4-chlorophenyl)ethane-1,2-diamine.

    Schiff Base Formation: The intermediate is then reacted with phenol in the presence of a suitable catalyst to form the final product through a Schiff base formation reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-scale Condensation Reactions: Utilizing industrial reactors to handle large volumes of starting materials.

    Catalyst Optimization: Employing optimized catalysts to increase yield and reduce reaction time.

    Purification Processes: Using techniques such as recrystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

PHENOL, 2,2/‘/’-[[1,2-BIS(4-CHLOROPHENYL)1,2-ETHANEDIYL]BIS(NITRILOMETHYLIDYNE)]BIS- R,S can undergo various chemical reactions, including:

    Oxidation: The phenolic groups can be oxidized to quinones under specific conditions.

    Reduction: The nitrilomethylidyne groups can be reduced to amines.

    Substitution: The chlorophenyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Substituted phenolic compounds.

Scientific Research Applications

PHENOL, 2,2/‘/’-[[1,2-BIS(4-CHLOROPHENYL)1,2-ETHANEDIYL]BIS(NITRILOMETHYLIDYNE)]BIS- R,S has diverse applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The compound exerts its effects through various mechanisms:

    Molecular Targets: It can interact with enzymes and proteins, altering their activity.

    Pathways Involved: It may inhibit specific biochemical pathways, leading to its antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    Bisphenol A (BPA): Similar in structure but lacks the nitrilomethylidyne groups.

    Phenolphthalein: Another phenolic compound used as a pH indicator.

    Chlorophenol: Shares the chlorophenyl groups but differs in overall structure.

Uniqueness

PHENOL, 2,2/‘/’-[[1,2-BIS(4-CHLOROPHENYL)1,2-ETHANEDIYL]BIS(NITRILOMETHYLIDYNE)]BIS- R,S is unique due to its combination of phenolic and nitrilomethylidyne groups, which confer distinct chemical reactivity and potential biological activity.

Properties

CAS No.

117903-61-4

Molecular Formula

C28H22O2N2Cl2

Molecular Weight

0

Synonyms

PHENOL, 2,2/'/'-[[1,2-BIS(4-CHLOROPHENYL)1,2-ETHANEDIYL]BIS(NITRILOMETHYLIDYNE)]BIS- R,S

Origin of Product

United States

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